Damascenone

Catalog No.
S629479
CAS No.
23696-85-7
M.F
C13H18O
M. Wt
190.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Damascenone

CAS Number

23696-85-7

Product Name

Damascenone

IUPAC Name

(E)-1-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)but-2-en-1-one

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

InChI

InChI=1S/C13H18O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5-8H,9H2,1-4H3/b7-5+

InChI Key

POIARNZEYGURDG-FNORWQNLSA-N

SMILES

CC=CC(=O)C1=C(C=CCC1(C)C)C

Solubility

1 ml in 10 ml 95% alcohol (in ethanol)

Synonyms

β-Damascenone, 1-(2,6,6-Trimethylcyclohexa-1,3-dien-1-yl)-2-buten-1-one

Canonical SMILES

CC=CC(=O)C1=C(C=CCC1(C)C)C

Isomeric SMILES

C/C=C/C(=O)C1=C(C=CCC1(C)C)C

Food and Beverage Industry:

  • Flavor and aroma: Damascenone is a key contributor to the aroma profile of various food and beverage products, particularly wines. Studies have shown that it enhances fruity and floral notes in wines, particularly red varieties like Pinot Noir []. Research is ongoing to understand how different concentrations and interactions with other wine components impact aroma perception [].

Agricultural Science:

  • Grapevine development: Research explores the role of damascenone in grapevine development and its potential role in improving fruit quality. Studies investigate how environmental factors and viticultural practices influence damascenone production in grapes [].

Analytical Chemistry:

  • Detection and quantification: Developing accurate and sensitive methods for damascenone detection and quantification is crucial for various research applications. Scientists are exploring advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) to precisely measure damascenone levels in complex matrices like wine and grape extracts [].

Sensory Science:

  • Aroma perception: Understanding how humans perceive damascenone and its interaction with other aroma compounds is critical in the food and beverage industry. Sensory evaluation studies employing trained panelists are conducted to assess the impact of damascenone on the overall aroma profile and consumer preference [].

Synthetic Chemistry:

  • Synthesis and modification: Researchers are exploring efficient and cost-effective methods for damascenone synthesis to meet the growing demand in various industries. Additionally, studies investigate the potential of modifying the damascenone structure to create novel aroma compounds with desired properties [].

Other Potential Applications:

  • Fragrance industry: Damascenone's pleasant aroma makes it a potential candidate for use in the fragrance industry. However, further research is needed to evaluate its safety and stability in various fragrance applications.
  • Medical research: Preliminary studies suggest that damascenone might possess some biological activities, but further research is necessary to explore its potential therapeutic applications.

Damascenone is a member of the rose ketones family, which are a class of unsaturated ketones known for their floral and fruity aromas. Specifically, beta-damascenone is recognized for its significant contribution to the scent of roses, despite being present in very low concentrations in rose oil. This compound is also found in various other natural products, including tea, tobacco, and certain spirits like Kentucky bourbon, where it adds distinctive flavor notes . The name "damascenone" derives from its association with the Damask rose, a key source of rose oil.

The mechanism by which β-damascenone interacts with olfactory receptors to produce its characteristic scent is not fully understood. However, scientists believe its specific molecular structure plays a key role. The presence of the ketone group and the arrangement of methyl groups likely contribute to its interaction with olfactory receptors responsible for detecting floral and fruity aromas [].

Typical of unsaturated ketones. Key reactions include:

  • Hydrolysis: Under acidic conditions, damascenone can undergo hydrolysis to yield different products, including 3-hydroxy-beta-damascone .
  • Oxidation: The compound can be oxidized to form more complex structures or derivatives.
  • Reduction: Damascenone can be reduced to form alcohols or other functional groups .

These reactions are essential for its transformation in both synthetic and natural contexts.

Research indicates that damascenone exhibits several biological activities. It has been reported to induce sensitization reactions at certain concentrations, suggesting potential allergenic properties . Additionally, it has shown antimicrobial activity and may have implications in food preservation due to its ability to inhibit microbial growth . Its olfactory properties make it valuable in aromatherapy and fragrance applications.

Damascenone is synthesized through several methods:

  • Biosynthesis: The natural biosynthesis involves carotenoid degradation pathways. Starting from farnesyl pyrophosphate and isopentenyl pyrophosphate, a series of enzymatic reactions lead to the formation of beta-damascenone .
  • Chemical Synthesis: Synthetic routes often involve the manipulation of simpler organic compounds through reactions such as aldol condensation or cyclization processes to yield damascenone .

These methods allow for both natural extraction from plant sources and synthetic production for industrial applications.

Damascenone has diverse applications across various industries:

  • Fragrance Industry: It is widely used as a key ingredient in perfumes due to its pleasant floral aroma .
  • Food and Beverage: In the food industry, it enhances flavors in beverages like bourbon and can be used as a flavoring agent in food products .
  • Cosmetics: Its aromatic properties make it suitable for use in cosmetics and personal care products.

Interaction studies on damascenone primarily focus on its sensory properties and potential allergenic effects. Research indicates that while it contributes positively to aroma profiles, it may also trigger allergic reactions in sensitive individuals . Further studies are needed to fully understand its interactions with biological systems and potential health implications.

Damascenone shares structural similarities with several related compounds known as damascones and ionones. Here’s a comparison of these compounds:

CompoundStructure TypeAroma ProfileNotable Uses
Beta-damascenoneUnsaturated ketoneFloral, fruityPerfumes, food flavoring
DamasconeUnsaturated ketoneFloralFragrance industry
Alpha-iononeUnsaturated ketoneWoody, floralPerfumes, flavoring agents
Beta-iononeUnsaturated ketoneFloralFragrance formulations

Uniqueness of Damascenone

Beta-damascenone is unique due to its extremely low detection threshold (as low as 9 parts per billion), making it a potent contributor to scent profiles even at minimal concentrations. Its specific association with the aroma of roses distinguishes it from other similar compounds that may not possess the same olfactory potency or floral characteristics .

Physical Description

pale yellow to yellow liquid with a floral, fruity odour

XLogP3

3.2

Hydrogen Bond Acceptor Count

1

Exact Mass

190.135765193 g/mol

Monoisotopic Mass

190.135765193 g/mol

Boiling Point

274.00 to 276.00 °C. @ 760.00 mm Hg

Heavy Atom Count

14

Density

0.945-0.952 (20°)

UNII

U66V25TBO0

GHS Hazard Statements

Aggregated GHS information provided by 1940 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (69.79%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (99.9%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H411 (99.79%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

23726-93-4
23696-85-7

Wikipedia

Damascenone

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-: ACTIVE
2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-, (2E)-: ACTIVE

Dates

Modify: 2023-08-15

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